3-(Azetidin-1-yl)cyclobutan-1-amine, bis(trifluoroacetic acid)
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Overview
Description
3-(Azetidin-1-yl)cyclobutan-1-amine; bis(trifluoroacetic acid) is a chemical compound that has garnered significant interest in scientific research due to its unique chemical structure and potential biological activity. This compound consists of a cyclobutane ring fused with an azetidine ring, and it is often used in its bis(trifluoroacetic acid) salt form to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-1-yl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with azetidine in the presence of a suitable catalyst to form the desired product . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-1-yl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(Azetidin-1-yl)cyclobutan-1-amine; bis(trifluoroacetic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(azetidin-1-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Cyclobutylazetidin-3-amine; bis(trifluoroacetic acid): Similar structure but with a cyclobutyl group instead of a cyclobutane ring.
1-(Azetidin-3-yl)azetidine; bis(trifluoroacetic acid): Contains two azetidine rings instead of a cyclobutane ring.
Uniqueness
3-(Azetidin-1-yl)cyclobutan-1-amine; bis(trifluoroacetic acid) is unique due to its combination of a cyclobutane ring and an azetidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H16F6N2O4 |
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Molecular Weight |
354.25 g/mol |
IUPAC Name |
3-(azetidin-1-yl)cyclobutan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H14N2.2C2HF3O2/c8-6-4-7(5-6)9-2-1-3-9;2*3-2(4,5)1(6)7/h6-7H,1-5,8H2;2*(H,6,7) |
InChI Key |
JBTIQVWTGPZBEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2CC(C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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